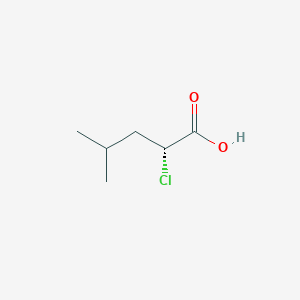![molecular formula C8H5ClN2O2 B12096143 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid: is a heterocyclic organic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridine-3-carboxylic acid with a suitable amine to form the pyrrole ring. This reaction often requires the use of a catalyst and specific temperature and pressure conditions to ensure the correct formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes steps such as halogenation, cyclization, and purification to obtain the desired product with high purity. The exact methods can vary depending on the scale of production and the specific requirements of the end-use application.
化学反応の分析
Types of Reactions: 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorine atom or reduce the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an anticancer or antimicrobial agent.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
作用機序
The mechanism of action of 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved can vary depending on the specific target and the context of its use.
類似化合物との比較
4-chloro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the chlorine atom and the fused ring system.
4-chloro-1H-pyrrolo[3,2-c]pyridine: Another similar compound with a different arrangement of the fused rings.
4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: This compound has the carboxylic acid group at the 2-position instead of the 3-position.
Uniqueness: 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific arrangement of functional groups and fused ring system, which can confer distinct chemical and biological properties
特性
分子式 |
C8H5ClN2O2 |
|---|---|
分子量 |
196.59 g/mol |
IUPAC名 |
4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13) |
InChIキー |
PWERRZXLSVBKJG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C=NC=C2N1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


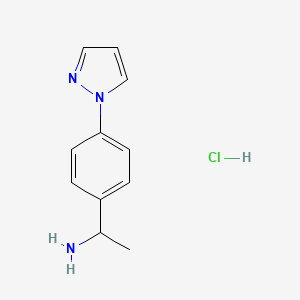
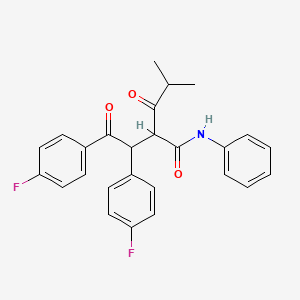
![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)
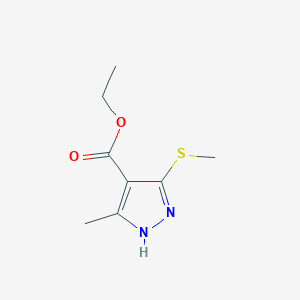
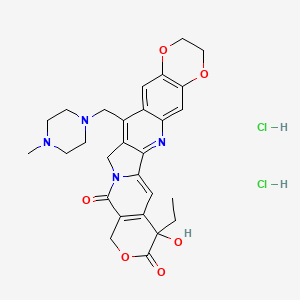
![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)
![7H-Dibenzo[b,g]carbazole](/img/structure/B12096098.png)
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)
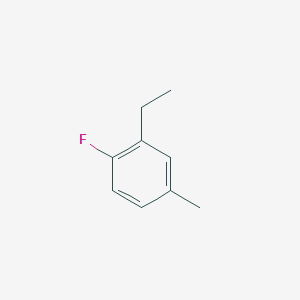
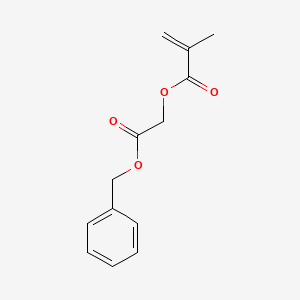

![(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester](/img/structure/B12096126.png)

